(2S,4S)-2-amino-4-hydroxy-pentanedioic acid (2S,4S)-2-amino-4-hydroxy-pentanedioic acid
Brand Name: Vulcanchem
CAS No.: 3913-68-6
VCID: VC21542520
InChI: InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
SMILES: C(C(C(=O)O)N)C(C(=O)O)O
Molecular Formula: C5H9NO5
Molecular Weight: 163.13 g/mol

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid

CAS No.: 3913-68-6

VCID: VC21542520

Molecular Formula: C5H9NO5

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid - 3913-68-6

Description

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid, also known as (2S,4S)-4-hydroxy-L-glutamic acid, is a naturally occurring amino acid derivative of glutamic acid. This compound is characterized by its unique stereochemistry and the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets .

Biological Activity

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid exhibits several notable biological activities:

  • Neuroprotective Effects: It has been shown to attenuate excitotoxicity induced by glutamate in neuronal cell cultures, attributed to its ability to modulate glutamate receptors and reduce oxidative stress within neural tissues.

  • Modulation of Neurotransmitter Systems: The compound influences neurotransmitter systems, particularly enhancing GABAergic transmission, which can lead to anxiolytic effects and improved cognitive function.

  • Enzyme Interaction: It interacts with the 6-oxocamphor hydrolase enzyme in certain bacterial environments, facilitating the breakdown of bicyclic beta-diketones.

Scientific Research Applications

This compound has diverse applications across various fields:

  • Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

  • Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.

  • Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its structural similarity to neurotransmitters.

  • Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid is distinct from its analogues due to its specific stereochemistry and functional groups:

CompoundStereochemistryFunctional Groups
L-glutamic acid-Amino, Carboxylic Acid
L-threo-3-hydroxyglutamic acid(2S,3S)Amino, Hydroxyl, Carboxylic Acid
L-erythro-4-hydroxyglutamic acid(2S,4R)Amino, Hydroxyl, Carboxylic Acid
(2S,4S)-2-amino-4-hydroxy-pentanedioic acid(2S,4S)Amino, Hydroxyl, Carboxylic Acid
CAS No. 3913-68-6
Product Name (2S,4S)-2-amino-4-hydroxy-pentanedioic acid
Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
IUPAC Name (2S,4S)-2-amino-4-hydroxypentanedioic acid
Standard InChI InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
Standard InChIKey HBDWQSHEVMSFGY-HRFVKAFMSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O
SMILES C(C(C(=O)O)N)C(C(=O)O)O
Canonical SMILES C(C(C(=O)O)N)C(C(=O)O)O
Synonyms 3913-68-6;(2S,4S)-2-amino-4-hydroxypentanedioicacid;threo-4-Hydroxy-L-glutamicacid;H-(2S,4S)-Gamma-Hydroxy-Glu-OH;(2s,4s)-2-amino-4-hydroxypentanedioicacid(non-preferredname);H--GAMMA-HYDROXY-GLU-OH;AC1Q5QUN;AC1L4UZ5;L-allo-|A-Hydroxyglutamate;L-allo-gamma-Hydroxyglutamate;SCHEMBL393346;L-allo-4-Hydroxyglutamicacid;allo-gamma-Hydroxyglutamicacid;CHEMBL197110;L-threo-4-HydroxyglutamicAcid;(2S,4S)-4-hydroxyglutamicacid;threo-|A-Hydroxy-L-glutamicAcid;KST-1A5191;ZINC901639;H-(2S,4S)-Glu(g-OH)-OH;(2S,4S)-gamma-Hydroxyglutamicacid;7034AH;AR-1A3530;(2S,4S)-?-Hydroxy-L-glutamicacid;(2S,4S)-4-Hydroxy-L-glutamicAcid
PubChem Compound 192790
Last Modified Aug 15 2023

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